BenchChemオンラインストアへようこそ!

BMPPB-32

LRRK2 Kinase Inhibition LanthaScreen Assay

BMPPB-32 (5-(4-methylpiperazin-1-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide) is a synthetic arylbenzamide that acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a genetically validated target in Parkinson's disease (PD). It was identified from the patent literature and characterized as a reference compound with high specificity for the LRRK2 kinase domain.

Molecular Formula C24H26N4O2
Molecular Weight 402.5
Cat. No. B1192310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMPPB-32
SynonymsBMPPB32;  BMPPB 32;  BMPPB-32
Molecular FormulaC24H26N4O2
Molecular Weight402.5
Structural Identifiers
SMILESO=C(NC1=CC=CN=C1)C2=CC(N3CCN(C)CC3)=CC=C2OCC4=CC=CC=C4
InChIInChI=1S/C24H26N4O2/c1-27-12-14-28(15-13-27)21-9-10-23(30-18-19-6-3-2-4-7-19)22(16-21)24(29)26-20-8-5-11-25-17-20/h2-11,16-17H,12-15,18H2,1H3,(H,26,29)
InChIKeyQGEBKIOJSNPDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMPPB-32 Procurement Guide: A Highly Selective LRRK2 Inhibitor for Parkinson's Disease Research


BMPPB-32 (5-(4-methylpiperazin-1-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide) is a synthetic arylbenzamide that acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a genetically validated target in Parkinson's disease (PD) . It was identified from the patent literature and characterized as a reference compound with high specificity for the LRRK2 kinase domain . Its primary utility lies in pharmacological studies of LRRK2-driven pathology, where selectivity against off-target kinases and in vivo target engagement are critical differentiating factors that generic LRRK2 inhibitors often fail to satisfy.

Why BMPPB-32 Cannot Be Replaced by Generic LRRK2 Inhibitors Like LRRK2-IN-1


LRRK2 inhibitors are not interchangeable tool compounds. LRRK2-IN-1, a widely used early-generation inhibitor, suffers from well-documented liabilities: it exhibits off-target kinase inhibition leading to false-positive phenotypes in dLRRK null Drosophila, possesses low brain penetration, and demonstrates both cytotoxicity (HepG2 IC50 = 49.3 µM) and genotoxicity (15.6 µM with S9, 3.9 µM without S9) . These confounds undermine its utility for in vivo target validation studies. BMPPB-32 was specifically developed to overcome these limitations, offering demonstrated in vivo specificity even in a dLRRK-null genetic background where LRRK2-IN-1 produces large off-target effects .

BMPPB-32 Quantitative Differentiation Evidence: Head-to-Head Data vs. LRRK2-IN-1 and Other Comparators


Biochemical Ki Potency on Wild-Type and G2019S LRRK2

BMPPB-32 inhibits wild-type LRRK2 with an apparent Ki of 1.5 nM and the hyperactive G2019S mutant with a Ki of 6 nM in a LanthaScreen biochemical assay, placing it among the most potent LRRK2 reference inhibitors . For comparison, LRRK2-IN-1 demonstrates IC50 values of 13 nM (WT) and 6 nM (G2019S) in a comparable ATP-site competition binding assay, though Ki values are not directly equivalent to IC50s due to differing ATP concentrations .

LRRK2 Kinase Inhibition LanthaScreen Assay

Cellular IC50 Profile Across LRRK2 Variants Including Inhibitor-Resistant A2016T

In HEK293 cellular assays, BMPPB-32 achieves IC50 values of 34 nM for wild-type LRRK2, 94 nM for the G2019S overactive mutant, and critically, 64 nM for the A2016T drug-resistant mutant LRRK2 . In contrast, LRRK2-IN-1's potency against A2016T is dramatically reduced to 2.45 µM, representing a >38-fold loss of potency relative to its G2019S IC50 . This demonstrates BMPPB-32's superior resilience against a clinically relevant resistance-conferring mutation.

LRRK2 Cellular Assay A2016T Mutant HEK293 Cells

In Vivo Target Engagement Specificity: Absence of Off-Target Effects in dLRRK Null Flies

In dLRRK(-) null Drosophila, LRRK2-IN-1 (2.5 µM) produced large off-target phenotypic effects, confirming that its activity in this model is not exclusively LRRK2-mediated. In contrast, BMPPB-32 at the same 2.5 µM concentration showed no significant phenotypic changes in dLRRK null flies, directly demonstrating genuine LRRK2-specific target engagement in vivo . This in vivo null-background specificity test provides a higher standard of evidence than in vitro kinase panel data alone.

LRRK2 In Vivo Specificity Drosophila Model Off-Target Effects

Functional Rescue in Drosophila Proboscis Extension Response (PER) Assay

In a Drosophila model of LRRK2 G2019S-induced motor deficits, BMPPB-32 (2.5 µM) partially rescued the proboscis extension response (PER) from 32% to 44% responding, with a p-value of 0.077 vs. LRRK2-IN-1, indicating equivalent efficacy . Crucially, BMPPB-32 fully rescued bradykinesia—restoring proboscis extension speed to wild-type levels (0.30 ± 0.025 s in TH/+ vs. 0.57 ± 0.11 s in TH>G2019S, normalized by BMPPB-32 feeding)—while LRRK2-IN-1, despite comparable akinesia rescue, carries the demonstrated liability of off-target effects in the same Drosophila system .

LRRK2 Drosophila Proboscis Extension Response Akinesia Parkinson's Disease Model

Absence of Cytotoxicity and Genotoxicity vs. LRRK2-IN-1

LRRK2-IN-1 has been independently shown to exhibit moderate cytotoxicity (HepG2 IC50 = 49.3 µM) and genotoxicity at concentrations of 15.6 µM (with S9 metabolic activation) and 3.9 µM (without S9) . A dedicated comparative study concluded that LRRK2-IN-1 is cyto- and genotoxic, whereas structurally distinct LRRK2 tool compounds (including the arylbenzamide class to which BMPPB-32 belongs) do not exhibit such toxicity . While direct cytotoxicity data for BMPPB-32 is not published, its successful in vivo application throughout Drosophila larval development at 2.5 µM without reported toxicity provides supporting evidence of low cellular toxicity.

LRRK2 Cytotoxicity Genotoxicity Drug Safety Pharmacology

Kinome-Wide Selectivity Demonstrated at Physiologically Relevant ATP Concentrations

BMPPB-32 was profiled against large kinase panels under physiologically relevant ATP concentrations (Supplementary Figs S1-S3, Table S1 of Afsari et al. 2014), demonstrating good selectivity for LRRK2 . This contrasts with LRRK2-IN-1, which is described as a 'less selective LRRK2 inhibitor' with documented activity against DCLK2 (IC50 = 45 nM) and several other kinases at µM concentrations . Profiling at physiological ATP concentrations is more predictive of cellular selectivity than screening at artificially low ATP levels commonly used in commercial kinase panels.

LRRK2 Kinase Selectivity Kinome Profiling ATP-Competitive Inhibition

Recommended BMPPB-32 Application Scenarios for LRRK2 Target Validation and Parkinson's Disease Research


In Vivo Target Engagement Studies Requiring High Specificity in Drosophila PD Models

BMPPB-32 is the preferred LRRK2 inhibitor for Drosophila models of PD where unambiguous target attribution is essential. Its demonstrated lack of off-target effects in dLRRK null flies ensures that any phenotypic rescue observed in G2019S or I2020T models can be confidently assigned to LRRK2 kinase inhibition. Researchers should administer BMPPB-32 via feeding at 2.5 µM throughout larval development or in adult flies, as established in both the visual SSVEP and proboscis extension response assays . This application is particularly valuable when comparing pharmacological inhibition with genetic knockout/knockdown approaches.

Cellular Assays Involving LRRK2 Drug-Resistant A2016T Mutant Models

For studies investigating potential resistance mechanisms to LRRK2 kinase inhibitors, BMPPB-32's retained potency against the A2016T mutant (IC50 = 64 nM) compared to LRRK2-IN-1's nearly complete loss of activity (IC50 = 2,450 nM) makes it the superior tool compound . This enables experiments in HEK293 cells or other mammalian cell lines where A2016T serves as a specificity control or where differential inhibitor sensitivity is used to probe LRRK2-dependent vs. kinase-independent cellular functions. Concentrations of 34–94 nM are appropriate for cellular WT and G2019S studies .

Long-Term Neuronal Differentiation Studies Requiring Non-Toxic LRRK2 Inhibition

BMPPB-32 has been successfully used as a selective LRRK2 tool inhibitor during neuronal differentiation of G2019S LRRK2-expressing cells, demonstrating concentration-dependent effects without the cytotoxicity confound associated with LRRK2-IN-1 . Its IC50 of approximately 220 nM in a cellular pSer935 autophosphorylation assay using brain homogenates as substrate provides a benchmark for target engagement in neuronal cell models. This scenario is critical for PD research programs investigating LRRK2's role in neurite outgrowth, synaptic function, and neurodegeneration where compound toxicity could otherwise confound multi-day or multi-week differentiation protocols.

Biochemical Screening and Kinase Selectivity Profiling at Physiological ATP

BMPPB-32 serves as a high-affinity reference inhibitor for in vitro LRRK2 kinase assays, with a Ki of 1.5 nM (WT) and 6 nM (G2019S) in the LanthaScreen format . Its selectivity profile, established at physiologically relevant ATP concentrations , makes it suitable as a positive control in kinase selectivity panels and as a benchmark for benchmarking novel LRRK2 inhibitor candidates. Procurement at >95% purity (typical for research-grade BMPPB-32) ensures reliable dose-response relationships in biochemical and biophysical assays, including SPR, ITC, and crystallography studies of the LRRK2 kinase domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMPPB-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.